Fumaric acid-d4

Vue d'ensemble

Description

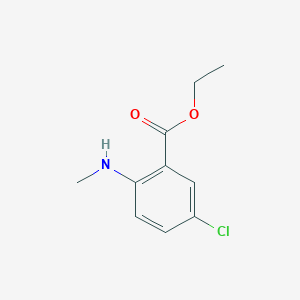

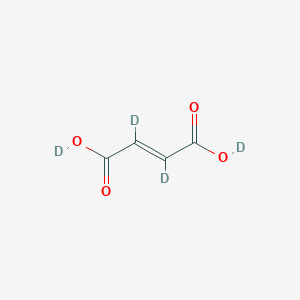

Fumaric acid-d4 is a labelled analogue of Fumaric acid . It is an antioxidant and a potentially toxic compound used mainly in paints and plastics . It is also associated with fumarase deficiency and is identified as an oncometabolite or an endogenous, cancer-causing metabolite .

Synthesis Analysis

The production of fumaric acid has been studied using different Rhizopus species and diverse carbon sources under both aerobic and anaerobic conditions to establish the optimal parameters for biosynthesis of this acid . The main commercially available method for fumaric acid production is based on the conversion of maleic anhydride to maleic acid and the cis–trans isomerization of maleic acid to fumaric acid .Molecular Structure Analysis

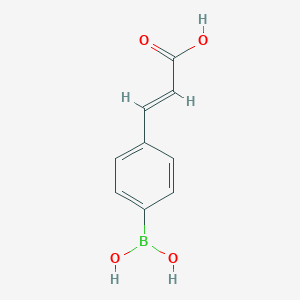

The linear formula of Fumaric acid-d4 is DO2CCD=CDCO2D . It has a molecular weight of 120.10 . The molecular structure comprises a conjugated system of double bonds, leading to interesting chemical behavior .Applications De Recherche Scientifique

Food Industry

Fumaric acid is naturally present in various fruits and vegetables, including apples, grapes, and mushrooms . In the food industry, it serves multiple purposes. It is primarily used as an acidity regulator, helping to maintain the desired pH levels in food products .

Production and Separation

Fumaric acid is a valuable compound used in foods, beverages, detergents, animal feed, pharmaceuticals, and miscellaneous industrial products . It is produced on a large scale by the petrochemical route but the current tendency is towards implementing “green production” and environmental friendly technologies like biotechnological production of fumaric acid using low-cost raw materials .

Fermentation Process

Numerous studies focus on improving the fermentation process not only by using renewable raw material and genetically modified microorganisms, but also by developing and applying different downstream techniques for easy recovery of fumaric acid from the fermented broth .

Neurology, Immunology, Dermatology and Bio-nanotechnology

Newer applications of fumaric acid, and in particular, its esters (methyl, ethyl, propylfumarates), are implemented in the field of neurology, immunology, dermatology and bio-nanotechnology (drug delivery and tissue engineering) .

Therapeutic Applications

Fumarates are successfully used for the treatment of psoriasis and multiple sclerosis. Their antioxidative, immunomodulatory, and neuroprotective properties make fumarates attractive therapeutic candidates for other pathologies .

Cardiovascular Diseases

Emerging applications of fumarates are focusing on cardiovascular diseases . The antioxidant, anti-inflammatory, and neuroprotective effects of fumarates are regulated via activation of NRF2 and HCAR2 and by control of immunometabolism .

Mécanisme D'action

Target of Action

Fumaric acid-d4, a deuterium-labeled derivative of fumaric acid, primarily targets the nuclear factor erythroid-derived 2-related factor (Nrf2) . Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress . It also interacts with antigen-presenting cells and influences their maturation, availability, and antigen-presenting capacity .

Mode of Action

Fumaric acid-d4, similar to its parent compound dimethyl fumarate (DMF), exerts its effects through both Nrf2-dependent and independent pathways . It promotes an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection . It also inhibits the maturation of dendritic cells by suppressing the NF-κB and ERK1/2-MSK1 signaling pathways, leading to a reduction in inflammatory cytokine production .

Biochemical Pathways

Fumaric acid-d4 affects several biochemical pathways. It is involved in the tricarboxylic acid cycle , also known as the Krebs cycle . It also influences the energetic metabolism of endothelial cells , promoting glycolysis and diminishing cell respiration . This could be a consequence of down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells .

Pharmacokinetics

It is known that dmf, the parent compound of fumaric acid-d4, is rapidly metabolized into monomethyl fumarate (mmf) in vivo . MMF is believed to be responsible for the therapeutic effect of DMF in various conditions .

Result of Action

The molecular and cellular effects of fumaric acid-d4 are diverse. It leads to changes in peripheral immune cell composition and function, alteration in central nervous system (CNS) cell-specific functions, and effects on the blood-brain barrier . It also promotes glycolysis and diminishes cell respiration in endothelial cells . These effects could be a consequence of down-regulation of serine and glycine synthesis through inhibition of PHGDH activity in these cells .

Orientations Futures

The current tendency is towards implementing “green production” and environmental friendly technologies like biotechnological production of fumaric acid using low-cost raw materials . Fumaric acid, and most compounds involved in the Kreb cycle, are considered key platform chemicals, not only for being acidulants and additives in the food industry, but also for their prospective use as monomers .

Propriétés

IUPAC Name |

dideuterio (E)-2,3-dideuteriobut-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i1D,2D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYOOQTPOCHFL-JXRVJRKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(/[2H])\C(=O)O[2H])/C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583855 | |

| Record name | (2E)-(~2~H_2_)But-2-ene(~2~H_2_)dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fumaric acid-d4 | |

CAS RN |

194160-45-7 | |

| Record name | (2E)-(~2~H_2_)But-2-ene(~2~H_2_)dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fumaric-d2 acid-d2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)

![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)

![Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate](/img/structure/B69603.png)